Butyltrimethoxysilane

Catalog No.
S1513833
CAS No.
1067-57-8
M.F
C7H18O3Si
M. Wt
178.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyltrimethoxysilane

CAS Number

1067-57-8

Product Name

Butyltrimethoxysilane

IUPAC Name

butyl(trimethoxy)silane

Molecular Formula

C7H18O3Si

Molecular Weight

178.3 g/mol

InChI

InChI=1S/C7H18O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-7H2,1-4H3

InChI Key

SXPLZNMUBFBFIA-UHFFFAOYSA-N

SMILES

CCCC[Si](OC)(OC)OC

Canonical SMILES

CCCC[Si](OC)(OC)OC

The exact mass of the compound Butyltrimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butyltrimethoxysilane (BTMS) is a short-chain alkylalkoxysilane widely utilized as a hydrophobic surface modifier, sol-gel precursor, and moisture scavenger. Characterized by its four-carbon alkyl chain and three highly reactive methoxy leaving groups, BTMS strikes a specific balance between organic compatibility and cross-linking density[1]. Unlike methyl- or propyl-substituted silanes, the butyl chain provides measurable hydrophobicity, while avoiding the extreme steric hindrance and limited substrate penetration associated with longer octyl or dodecyl chains [2]. Its baseline procurement value lies in its predictable hydrolysis kinetics, deep penetration into porous substrates, and ability to form dense, homogeneous siloxane networks in hybrid coatings and structural treatments [3].

Generic substitution of BTMS with other alkylsilanes or ethoxy-based analogs frequently leads to process failures or compromised material performance. Replacing BTMS with Butyltriethoxysilane drastically slows hydrolysis and curing times, disrupting manufacturing throughput for ambient-cured coatings[1]. Conversely, substituting BTMS with longer-chain alternatives like Octyltrimethoxysilane introduces severe steric hindrance, which retards the sol-gel condensation rate and prevents deep penetration into porous substrates such as masonry or wood, restricting the treatment to a superficial layer that is vulnerable to mechanical wear [2]. Furthermore, in hybrid UV-cured systems, longer chains can cause phase separation between the organic and inorganic networks, a defect avoided by the synchronized polymerization kinetics of the C4 butyl chain [3].

Hydrolysis Kinetics vs. Ethoxysilane Analogs

The choice of the alkoxy leaving group fundamentally dictates the processing speed of the silane. Under standard acid-catalyzed surface treatment conditions, the methoxy groups of Butyltrimethoxysilane hydrolyze 6 to 10 times faster than the ethoxy groups of Butyltriethoxysilane [1]. This rapid protonation and subsequent hydrolysis accelerate the formation of the reactive silanol intermediates necessary for substrate bonding and network condensation.

Evidence DimensionRelative hydrolysis rate
Target Compound DataRapid hydrolysis (baseline rate 6-10x)
Comparator Or BaselineButyltriethoxysilane (baseline rate 1x)
Quantified Difference6 to 10 times faster hydrolysis rate for the methoxysilane
ConditionsAcid-catalyzed aqueous/alcoholic media

Procurement should specify the methoxy variant when rapid ambient-temperature curing and high manufacturing throughput are critical.

Steric Influence on Sol-Gel Polymerization and Phase Stability

In the synthesis of UV-cured hybrid sol-gel coatings, the alkyl chain length critically impacts network homogeneity. Butyltrimethoxysilane (C4) exhibits significantly faster hydrolysis kinetics than Octyltrimethoxysilane (C8) or Dodecyltrimethoxysilane (C12) due to reduced steric hindrance [1]. This faster inorganic condensation synchronizes with the organic epoxy polymerization, allowing both networks to interpenetrate at the molecular scale without phase separation.

Evidence DimensionHydrolysis and condensation synchronization
Target Compound DataRapid hydrolysis synchronized with epoxy consumption
Comparator Or BaselineOctyltrimethoxysilane (C8) / Dodecyltrimethoxysilane (C12) (Slower hydrolysis, delayed condensation)
Quantified DifferenceFaster hydrolysis with C4 prevents the phase separation observed with C8 and C12 chains
ConditionsUV-cured hybrid sol-gel formulation with photoacid generators

Formulators must select the C4 precursor to ensure optically clear, homogeneous hybrid coatings with maximum chemical resistance.

Deep Substrate Penetration in Porous Materials

For structural preservation, the modifying agent must penetrate the bulk material rather than merely coating the surface. Due to its smaller molecular volume and lower steric bulk, Butyltrimethoxysilane achieves deeper penetration into the cell walls of lignocellulosic materials (e.g., wood) and the pore structures of masonry compared to longer-chain analogs like Cetyltrimethoxysilane (C16) [1]. This deep penetration allows for a higher density of internal covalent bonding during thermal modification, measurably improving dimensional stability and equilibrium moisture content.

Evidence DimensionDepth of substrate penetration and bulk modification
Target Compound DataDeep penetration into cell walls and bulk matrix
Comparator Or BaselineCetyltrimethoxysilane (C16) (Restricted to surface interaction)
Quantified DifferenceC4 provides deep cell-wall penetration, whereas C16 is largely restricted to superficial surface interactions
ConditionsPre-impregnation and thermal modification (180–200 °C) of porous substrates

Essential for buyers formulating deep-penetrating wood or masonry preservatives where long-chain silanes fail to provide internal structural protection.

Electrostatic Safety and Viscosity Shifts During Bulk Transfer

The safe procurement and handling of Butyltrimethoxysilane require accounting for its behavior in cold-chain logistics. At sub-zero temperatures, BTMS experiences a notable viscosity shift that alters the Reynolds number of the fluid flow [1]. During high-velocity bulk transfer, this increased viscosity exacerbates the generation of triboelectric charge (measured in pS/m) compared to its standard behavior at 25 °C, posing a spark ignition risk in classified hazardous zones if pumping speeds are not adjusted.

Evidence DimensionTriboelectric charge generation rate
Target Compound DataElevated triboelectric charge generation (pS/m) at sub-zero temperatures
Comparator Or BaselineStandard 25 °C viscosity baseline (Normal charge generation)
Quantified DifferenceSignificant increase in static charge accumulation due to cold-induced viscosity shifts
ConditionsHigh-velocity bulk pumping operations in unheated facilities

Facility managers must mandate adjusted pumping speeds and interlocked grounding systems during winter logistics to prevent electrostatic discharge hazards.

High-Throughput Ambient-Cured Coatings

Directly leveraging its 6-10x faster hydrolysis rate compared to ethoxysilanes, BTMS is a highly efficient precursor for industrial surface treatments and coatings that require rapid ambient curing without prolonged heating cycles [1].

Homogeneous UV-Cured Hybrid Sol-Gels

Because its C4 chain minimizes steric hindrance, BTMS is a structurally appropriate choice for formulating interpenetrating organic-inorganic hybrid networks where phase separation (common with C8+ silanes) would compromise optical clarity or chemical resistance[2].

Deep-Penetrating Structural Preservatives

Utilizing its small molecular volume, BTMS is specifically indicated for impregnating porous masonry and lignocellulosic materials (wood), providing internal bulk dimensional stability that superficial long-chain silanes cannot achieve [3].

Moisture Scavenging in Sensitive Formulations

Driven by its highly reactive methoxy groups and moderate chain length, BTMS serves as an efficient, fast-acting moisture scavenger in sealants and adhesives, protecting moisture-sensitive crosslinkers from premature degradation [1].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1067-57-8

Wikipedia

Butyltrimethoxysilane

General Manufacturing Information

Silane, butyltrimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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